molecular formula C11H9BrN2O2 B2403509 1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 57712-67-1

1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B2403509
CAS RN: 57712-67-1
M. Wt: 281.109
InChI Key: NYNOBRTYKCVRJN-UHFFFAOYSA-N
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Description

1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound with the molecular formula C11H9BrN2O2 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular weight of this compound is 281.11 . The molecular formula is C11H9BrN2O2 .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound 1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione has been synthesized and studied for its structure and anticancer activities. Notably, it showed significant anticarcinogenic activity against specific cancer cells. The compound was characterized by various techniques like IR, 1H and 13C NMR spectra, and its thermal stability was examined using TGA technique (Miao, Yan, & Zhao, 2010).
  • Studies on the molecular structure of derivatives of this compound revealed that the pyrimidine rings are nearly planar, and the benzene ring is nearly perpendicular to the pyrimidine ring. This structural feature contributes to the formation of hydrogen bonds, generating an inversion dimer in each case (El‐Brollosy et al., 2012).

Applications in Anticancer and Antiviral Research

  • Derivatives of this compound have been synthesized and evaluated for their anticancer and antiviral properties. For instance, 6-Benzyl-1-ethoxymethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde, an analog of MKC-442 (a potent inhibitor of HIV-1 reverse transcriptase), was synthesized using various routes, highlighting its potential in antiviral drug development (Petersen, Pedersen, & Nielsen, 2001).

Chemical Properties and Synthesis Routes

  • The synthesis routes for various derivatives of this compound have been explored to understand its chemical properties and potential applications better. These studies involve regioselective synthesis and investigations on different reaction conditions to obtain structurally diverse molecules (Majumdar et al., 2001).

Antimicrobial Studies

  • Derivatives of this compound have also been studied for their antimicrobial properties. Synthesis and characterization of these derivatives, along with their transition metal complexes, have shown moderate to excellent antimicrobial activity against tested bacteria and fungi (Sampal et al., 2018).

properties

IUPAC Name

1-benzyl-5-bromopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-9-7-14(11(16)13-10(9)15)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNOBRTYKCVRJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57712-67-1
Record name 1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 5-bromouracil (5.0 g, 26 mmol) and potassium carbonate (7.2 g, 52 mmol) in N,N-dimethylformamide (25 mL) was added benzyl bromide (3.1 mL, 26 mmol) and the reaction mixture stirred 72 h. The reaction was treated with water (50 mL) and then extracted into ethyl acetate (3×75 mL). The aqueous layer was further extracted with dichloromethane (3×100 mL), the dichloromethane layers were combined, washed with water (2×50 mL), brine (1×50 mL), dried over magnesium sulfate, filtered and concentrated in vacuo. The resulting mixture of products was purified by pressurized silica gel chromatography (25% ethyl acetate in hexane) to provide 1-benzyl-5-bromo-1H-pyrimidine-2,4-dione.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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